Sodium 2-fluoro-5-(methylsulfamoyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of Sodium 2-fluoro-5-(methylsulfamoyl)benzoate involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of high-quality reagents and catalysts is crucial in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-fluoro-5-(methylsulfamoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The fluorine atom and the methylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated benzoate derivatives, while substitution reactions can introduce a variety of functional groups onto the benzoate backbone.
Scientific Research Applications
Sodium 2-fluoro-5-(methylsulfamoyl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Sodium 2-fluoro-5-(methylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfamoyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-fluoro-5-(methylsulfamoyl)benzoate: shares similarities with other fluorinated benzoate salts and sulfonamide derivatives.
Fluorinated Benzoates: These compounds have similar structural features but may differ in their specific functional groups and reactivity.
Sulfonamide Derivatives: These compounds contain the sulfonamide group, which imparts unique properties and reactivity.
Uniqueness
What sets this compound apart is its combination of a fluorine atom and a methylsulfamoyl group on the benzoate backbone. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7FNNaO4S |
---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
sodium;2-fluoro-5-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C8H8FNO4S.Na/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12;/h2-4,10H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
JNSKKCRRPCHEOA-UHFFFAOYSA-M |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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